2-Morpholinocyclobutanone hydrochloride
Description
2-Morpholinocyclobutanone hydrochloride is a synthetic organic compound featuring a cyclobutanone ring substituted with a morpholine moiety and a hydrochloride salt. The morpholine group (a six-membered ring containing one oxygen and one nitrogen atom) enhances solubility in polar solvents, while the strained cyclobutanone ring may confer unique reactivity, making it valuable as an intermediate in pharmaceutical and chemical synthesis.
Properties
CAS No. |
36461-20-8 |
|---|---|
Molecular Formula |
C8H14ClNO2 |
Molecular Weight |
191.65 g/mol |
IUPAC Name |
2-morpholin-4-ylcyclobutan-1-one;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c10-8-2-1-7(8)9-3-5-11-6-4-9;/h7H,1-6H2;1H |
InChI Key |
QGKVQLHOTWNWMX-UHFFFAOYSA-N |
SMILES |
C1CC(=O)C1N2CCOCC2.Cl |
Canonical SMILES |
C1CC(=O)C1N2CCOCC2.Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-Morpholinocyclobutanone hydrochloride with four analogs, highlighting key structural and physicochemical differences:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Key Structural Features |
|---|---|---|---|---|---|
| This compound* | C₈H₁₃NO₂·HCl | ~191.65 | Not reported | Not reported | Cyclobutanone + morpholine + HCl |
| 2-Morpholinoacetic Acid Hydrochloride | C₆H₁₁NO₃·HCl | ~181.62 | Not reported | Not reported | Acetic acid chain + morpholine + HCl |
| 4-(2-Aminoethyl)morpholine | C₆H₁₄N₂O | 130.19 | 23–25 | 205 | Aminoethyl chain + morpholine |
| 2-[(Diethylamino)methyl]cyclopentanone hydrochloride | C₁₀H₂₀ClNO | 205.73 | Not reported | Not reported | Cyclopentanone + diethylamino group + HCl |
| 2-Morpholino-8-phenylchromone | C₁₉H₁₇NO₃ | 307.35 | Not reported | Not reported | Chromone ring + phenyl + morpholine |
*Estimated based on structural analogs.
Key Observations:
Ring Size and Strain: The cyclobutanone ring in the target compound introduces higher ring strain compared to cyclopentanone derivatives (e.g., 2-[(Diethylamino)methyl]cyclopentanone hydrochloride). This strain may enhance reactivity in nucleophilic additions or ring-opening reactions . Chromone-based analogs (e.g., 2-Morpholino-8-phenylchromone) exhibit planar aromatic systems, favoring π-π interactions in drug-receptor binding .
Carboxylic acid derivatives (e.g., 2-Morpholinoacetic Acid Hydrochloride) exhibit distinct acidity (pKa ~2–3) compared to ketones, enabling salt formation or coordination chemistry .
Physicochemical Properties: 4-(2-Aminoethyl)morpholine has a lower molecular weight (130.19 vs. ~191.65) and higher volatility (bp 205°C), suggesting the cyclobutanone derivative may have reduced volatility and higher thermal stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
